molecular formula C11H11BrN4O2S B2703052 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034307-46-3

1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2703052
CAS No.: 2034307-46-3
M. Wt: 343.2
InChI Key: NAZNYWPBTCOEOY-UHFFFAOYSA-N
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Description

1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H11BrN4O2S and its molecular weight is 343.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Recent studies have focused on the synthesis and characterization of sulfonamide-tagged 1,2,3-triazoles, showcasing their potential in combating bacterial infections. For instance, a study by Kaushik et al. (2020) describes the synthesis of a series of sulfonamide-containing 1,4-disubstituted 1,2,3-triazoles through click reactions. These compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents. The study utilized various characterization techniques, including FTIR, NMR, HRMS, and X-ray crystallography, to elucidate the structure of synthesized compounds. Additionally, molecular docking studies provided insights into the binding interactions of these compounds with target enzymes, suggesting a mechanism for their antibacterial action (Kaushik et al., 2020).

Antioxidant Properties

The antioxidant activity of sulfonamide-tagged 1,2,3-triazoles is another area of interest. The same study by Kaushik et al. (2020) found that among the synthesized triazoles, certain compounds displayed noteworthy radical scavenging activity. This property is crucial for potential therapeutic applications, as oxidative stress is implicated in various diseases. The compounds were assessed for their antioxidant capacity, with one showing superior activity, suggesting these triazoles could be further explored as antioxidant agents.

Heterocyclic Compound Synthesis

The role of 1-sulfonyl-1,2,3-triazoles as precursors in the synthesis of heterocyclic compounds is a significant application in medicinal and synthetic chemistry. Zibinsky and Fokin (2013) discussed how these compounds, easily obtained through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates. These intermediates can introduce a nitrogen atom into various heterocycles, crucial for synthetic and medicinal chemistry applications. This process highlights the versatility of 1,2,3-triazoles in synthesizing complex structures essential for drug development and other chemical applications (Zibinsky & Fokin, 2013).

Transition-Metal-Catalyzed Denitrogenative Transformations

The potential of 1,2,3-triazoles in transition-metal-catalyzed denitrogenative transformations has been explored to synthesize highly functionalized nitrogen-based heterocycles. Anbarasan, Yadagiri, and Rajasekar (2014) reviewed recent advancements in this field, emphasizing how electron-deficient 1,2,3-triazoles facilitate the generation of metallo azavinyl carbene intermediates. These intermediates are pivotal in creating complex nitrogen-based structures through various synthetic transformations, underscoring the utility of 1,2,3-triazoles in organic synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZNYWPBTCOEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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